RGDSPASSKP

Description

Properties

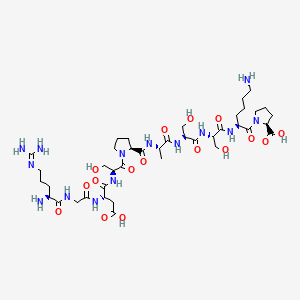

IUPAC Name |

1-[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLPSUDFRAOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68N14O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408588 | |

| Record name | Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-25-6 | |

| Record name | Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Advanced Biochemical Characterization for Research Purposes

Peptide Structure and Conformational Dynamics in Solution and Bound States

The biological activity of RGD-containing peptides is influenced by their three-dimensional structure and the identity of flanking amino acids. nih.gov The conformation of the RGD sequence itself significantly impacts its selectivity and affinity for different integrin subtypes. researchgate.net

Investigation of RGDSPASSKP's Conformation and its Influence on Bioactivity

While specific detailed conformational studies of this compound in solution or bound states were not extensively found in the search results, the general principle for RGD peptides applies: the conformation of the RGD sequence influences its binding to different integrin subtypes. researchgate.net A more kinked conformation of the RGD sequence is suggested to enhance binding to the αvβ3 integrin, while a more linear arrangement may prefer binding to the αIIbβ3 integrin. researchgate.net The bioactivity of this compound, such as its ability to inhibit fibronectin binding to fibroblasts or influence cell migration, is intrinsically linked to its capacity to interact with integrins, which is dependent on its presentation and conformation. nih.govresearchgate.net Studies have shown that this compound can inhibit the binding of exogenous fibronectin to cell surfaces and inhibit cell migration, similar to RGDS. nih.gov

Research Methodologies for this compound and Analog Synthesis

The synthesis of this compound and its analogs for research purposes primarily relies on established peptide synthesis techniques.

Solid-Phase Peptide Synthesis Strategies for this compound

Solid-phase peptide synthesis (SPPS) is a conventional chemical synthesis process used to prepare peptides like this compound. googleapis.comgoogle.com The Fmoc (9-fluorenylmethoxy carbonyl) synthesis strategy is a standard technique utilized in SPPS. google.comasm.org This method involves attaching the C-terminal amino acid to an insoluble resin support via an acid-labile bond. google.com Amino acids are then sequentially added to the growing peptide chain while their N-termini are protected with the Fmoc group, which can be removed by a base. google.com This approach simplifies the removal of excess reagents and by-products through washing steps. google.com

Production and Purification Techniques for Research-Grade this compound and its Analogs

After synthesis, purification is a critical step to obtain research-grade peptides with high purity. Reversed-phase (RP) chromatography is a common technique for purifying peptides. lcms.cz High-performance liquid chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for peptide analysis and purification. lcms.czwaters.comlcms.cz Techniques such as amino acid analysis (AAA) can be used for general peptide quantification and characterization. researchgate.net Quality assurance is often provided by techniques like mass spectroscopy and HPLC. asm.org Obtaining high purity is imperative for reliable results in biological assays. lcms.cz

Advanced Analytical Techniques for this compound Characterization in Research

Characterization of synthetic peptides like this compound in research involves various analytical techniques to confirm identity, purity, and structural features.

HPLC and UHPLC are fundamental for assessing peptide purity and analyzing complex peptide mixtures. lcms.czwaters.comlcms.cz Mass spectrometry (MS), including techniques like MALDI-TOF (Matrix-Assisted Laser Desorption Ionization/Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry), is essential for determining the molecular weight and confirming the identity of the peptide. waters.comnih.govd-nb.inforesearchgate.net Tandem MS (MS/MS) provides fragmentation patterns that can be used for peptide sequencing and detailed structural analysis. nih.gov Amino acid analysis (AAA) can be employed to determine the amino acid composition of the peptide. researchgate.netwaters.com Other techniques mentioned in the context of peptide analysis that could be relevant include UV-Vis spectroscopy for detection (e.g., using ninhydrin (B49086) test after hydrolysis) researchgate.net and potentially techniques to probe conformation, although specific methods for this compound were not detailed in the search results. researchgate.net

Mass Spectrometry-Based Approaches for Sequence and Purity Validation in Research Samples

Mass spectrometry (MS) is a powerful analytical technique widely employed for the characterization of peptides, providing crucial information regarding molecular weight, amino acid sequence, and the presence of modifications or impurities. For a peptide like this compound, MS-based approaches are indispensable for confirming its identity and assessing its purity in research samples.

Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight mass spectrometry (MALDI-TOF MS) are common ionization techniques used for peptide analysis. ESI-MS often produces multiply charged ions, which can be advantageous for analyzing larger peptides, while MALDI-TOF MS typically generates singly charged ions. By measuring the mass-to-charge ratio (m/z) of the ionized peptide, the molecular weight of this compound can be accurately determined and compared to its theoretical mass, providing initial confirmation of its identity.

Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequence validation. In this technique, the precursor peptide ion is fragmented in the mass spectrometer, and the resulting fragment ions are detected. The fragmentation pattern, which consists of characteristic b-ions (containing the N-terminus) and y-ions (containing the C-terminus), is unique to the amino acid sequence. By analyzing the mass differences between consecutive fragment ions, the amino acid sequence of this compound (Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro) can be confidently determined or confirmed. This experimental sequence can then be compared to the expected theoretical sequence.

MS can also contribute to purity assessment by identifying and characterizing impurities present in a peptide sample. Impurities in synthetic peptides can arise from incomplete coupling reactions, deletions, truncations, or other side reactions during synthesis, as well as degradation products. These impurities will have different molecular weights compared to the target peptide this compound and can be detected as additional peaks in the mass spectrum. High-resolution MS instruments provide precise mass measurements, enabling the differentiation of the target peptide from impurities with very similar masses.

Combining liquid chromatography with mass spectrometry (LC-MS) enhances the power of MS for peptide characterization. LC separates the components of a sample based on their physicochemical properties before they enter the mass spectrometer. This hyphenated technique allows for the separation of this compound from co-eluting impurities that might have similar molecular weights but different chromatographic behaviors. The mass spectrum of each separated component can then be obtained, providing both chromatographic purity information and mass-based identification of the eluting species. LC-MS/MS further allows for the sequencing of individual impurities, aiding in their identification and understanding their origin.

Chromatographic Methodologies for Quality Control and Analysis of Research Batches

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental tools for the quality control and analysis of this compound research batches. HPLC provides a robust and quantitative means to assess the purity of the peptide and monitor for the presence of related impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purity analysis. In RP-HPLC, peptides are separated based on their hydrophobicity, with more hydrophobic peptides retaining longer on the stationary phase. The mobile phase typically consists of a gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous buffer (often containing a low concentration of trifluoroacetic acid or formic acid).

For this compound, RP-HPLC analysis involves injecting a sample onto an appropriate stationary phase (commonly a C18 column) and eluting with a carefully optimized mobile phase gradient. A detector, typically a UV detector monitoring absorbance at wavelengths like 220 nm (due to the peptide bond) or 280 nm (if aromatic amino acids like Tryptophan or Tyrosine were present, although not in this compound), is used to detect the eluting peptides. The resulting chromatogram shows a peak corresponding to this compound and potentially other peaks corresponding to impurities.

Purity is quantitatively determined by calculating the ratio of the peak area of this compound to the total area of all detected peaks in the chromatogram, often referred to as HPLC purity. A high percentage of peak area for this compound indicates a high level of purity for the research batch.

Chromatographic methods are essential for monitoring the consistency of this compound batches produced for research. Variations in synthesis or purification can lead to different impurity profiles, which can be detected and quantified by comparing chromatograms from different batches. RP-HPLC methods are often developed to be "stability-indicating," meaning they can separate the target peptide from its degradation products, allowing for the assessment of peptide stability over time or under different storage conditions.

Detailed chromatographic analysis can also help in the identification of impurities. While HPLC separates components, coupling HPLC with MS (LC-MS) allows for the mass determination and potential sequencing of individual impurity peaks, providing specific identification of these unwanted species. This information is crucial for optimizing synthesis and purification protocols to minimize impurity levels in research-grade this compound.

Mechanisms of Action and Intercellular Communication Studies

Integrin Receptor Binding Specificity and Affinity of RGDSPASSKP

Integrins are heterodimeric transmembrane receptors composed of α and β subunits, and their specific pairing dictates ligand specificity. The RGD sequence is recognized by nearly half of the over 20 known integrins.

Selective Binding to α5β1 Integrin and Identification of Other Interacting Integrin Subtypes

Research indicates that linear RGD sequences, including this compound, exhibit selectivity for the α5β1 integrin. While RGD is a common binding motif for multiple integrin species, the specific amino acid sequence surrounding the RGD motif, as well as the peptide's conformation, can influence binding specificity. For instance, cyclic RGD peptides may preferentially bind to integrins like αvβ3. The α5β1 integrin is known to recognize fibronectin, which contains the RGD motif. Studies have confirmed the interaction between recombinant fibronectin fragments containing the RGD and synergy sites (like FNIII9/10) and α5β1 integrins. While this compound is noted for its α5β1 selectivity, other RGD-binding integrins include αvβ3, αvβ5, αIIbβ3, and αv-class integrins.

Cellular Adhesion Dynamics and Morphological Modulation by this compound

The interaction of this compound with integrins significantly impacts cellular adhesion dynamics and morphology.

Regulation of Cell Attachment, Spreading, and Morphology on this compound-Functionalized Substrates

RGD peptides, including this compound as an RGD-containing sequence, are widely used to functionalize biomaterial surfaces to promote cell attachment. The presentation of RGD on a substrate can significantly impact cell attachment strength and spreading. Studies have shown that cells adhere and spread effectively on RGD-functionalized surfaces. The density and spatial arrangement of RGD peptides on a substrate can influence the efficiency of cell attachment and the degree of cell spreading. For instance, specific lateral spacing of adhesion peptides on a nanometer scale can influence cell behavior and spreading. On RGD-functionalized substrates, cells typically exhibit improved adhesion and proliferation. The morphology of cells, such as spreading area and the formation of lamellipodia, is also regulated by the presence and presentation of RGD.

Role in Cytoskeletal Reorganization and Focal Adhesion Formation Research

Integrin engagement with RGD ligands, including those presented by peptides like this compound, triggers intracellular events that lead to cytoskeletal reorganization and the formation of focal adhesions. Focal adhesions are specialized structures where bundles of actin filaments are anchored to integrins through a complex of proteins. Research indicates that RGD density and patterning can control the clustering of integrin receptors, which is critical for integrin activation and the subsequent formation of cytoskeletal structures like focal adhesions and actin stress fibers. The formation and stability of focal adhesions are influenced by the lateral spacing of adhesion peptides on the nanoscale. Changes in cytoskeletal organization, such as the development of a well-structured cytoskeleton and extensive lamellipodia formation, are observed in cells adhering to RGD-modified surfaces. This cytoskeletal reorganization is a prerequisite for changes in cell shape and motility.

Intracellular Signaling Cascades Triggered by this compound-Integrin Engagement

Engagement of integrin receptors by RGD-containing ligands, such as this compound, initiates intracellular signaling cascades that regulate various cellular functions. Integrin signaling is dependent on the activity of kinases like FAK (Focal Adhesion Kinase) and Src, as well as adapter proteins, which initiate downstream signaling events. These pathways can influence cell survival, proliferation, and differentiation.

Research on RGD peptides and integrin binding has implicated pathways such as the integrin-linked kinase (ILK)-Akt pathway in promoting cell survival. Ligation of β1 integrins or treatment with RGD peptides has been shown to activate ILK and lead to the phosphorylation of Akt, contributing to the inhibition of apoptosis. While specific signaling cascades uniquely triggered by this compound were not detailed in the search results, its established interaction with integrins, particularly α5β1, suggests its involvement in general integrin-mediated signaling pathways that regulate cell adhesion, spreading, survival, and cytoskeletal dynamics.

Activation of Downstream Signaling Pathways (e.g., FAK, Src, RhoGTPases)

Engagement of integrins by RGD-containing peptides, such as this compound, can lead to the activation of focal adhesion kinase (FAK) nih.govnih.gov. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 nih.govnih.gov. This phosphorylation event creates a binding site for Src-family kinases, leading to the formation of a FAK-Src signaling complex nih.govnih.gov. This complex further phosphorylates other proteins within focal adhesions, including paxillin (B1203293) and p130Cas, thereby activating diverse downstream signaling pathways important for regulating cell migration and other functions nih.gov.

FAK also influences cell migration through its effects on the Rho family of small GTPases, such as RhoA, Rac1, and Cdc42 nih.govnus.edu.sgnih.gov. These GTPases are crucial molecular switches that regulate the assembly and disassembly of the actin cytoskeleton, which is essential for cell movement nih.govnus.edu.sg. FAK can modulate the activity of RhoGTPases by regulating the function of guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) nih.gov. GEFs activate RhoGTPases by promoting the exchange of GDP for GTP, while GAPs inactivate them by enhancing GTP hydrolysis nih.gov. Studies have shown that FAK can facilitate the localized and cyclic activation of GEFs and GAPs, thereby spatially and temporally controlling RhoGTPase activity and influencing processes like integrin activation, leading edge formation, and focal adhesion turnover nih.gov. For instance, FAK-mediated phosphorylation of p190RhoGAP is important in establishing cell polarity and regulating RhoA activity nih.govnus.edu.sg.

Crosstalk with Other Receptor-Mediated Signaling Systems and Growth Factor Pathways

Integrin signaling, initiated by interactions with ECM components or RGD-containing peptides, can engage in complex crosstalk with other receptor-mediated signaling systems, including those activated by growth factors nih.govmcmaster.ca. This crosstalk allows for the integration of signals from the ECM and soluble factors, leading to fine-tuning of cellular responses.

Growth factors, which are a class of peptides that regulate cell growth and other functions by binding to specific cell membrane receptors, can interact with integrin signaling pathways nih.govfrontiersin.org. For example, studies have shown that polypeptide growth factors like epidermal growth factor (EGF) and insulin-like growth factor-I (IGF-I) can stimulate the transcriptional activity of the estrogen receptor in an estrogen-independent manner, indicating a form of crosstalk between growth factor receptor pathways and nuclear receptors nih.govnih.gov. Similarly, IGF-1 receptor signaling can be mediated through various proteins, including focal adhesion kinase, further highlighting the interconnectedness of these pathways frontiersin.org.

While direct studies specifically detailing the crosstalk of this compound with a wide range of other receptor systems are limited in the provided search results, the known interactions of RGD motifs with integrins and the established crosstalk between integrin signaling and growth factor pathways suggest that this compound likely participates in such complex signaling networks. The integration of signals from integrins and growth factor receptors is crucial for regulating diverse cellular processes, including proliferation, differentiation, and migration mcmaster.cafrontiersin.org.

Influence on Cell Migration and Invasion in Research Model Systems

Cell migration and invasion are fundamental processes involved in tissue morphogenesis, wound healing, and various pathological conditions, including cancer metastasis nj.govfrontiersin.orgbiorxiv.org. The interaction of cells with the extracellular matrix plays a critical role in regulating these processes.

Modulation of Cell Motility in 2D and 3D Extracellular Matrix Analogs

The this compound peptide, containing the RGD cell-binding motif, can influence cell motility in both 2D and 3D extracellular matrix analogs. The RGD sequence is known to promote cell attachment by binding to integrins frontiersin.org. However, the effect of RGD-containing peptides on cell migration can be complex and depends on the context, including the peptide concentration and the properties of the matrix.

Studies using RGD-grafted collagen gels have shown that while grafting adhesive RGD peptides can decrease cell migration, grafting non-adhesive peptide sequences can enhance it nj.gov. This suggests a biphasic relationship between cell adhesion and migration, where optimal migration occurs at intermediate levels of adhesion nj.gov. This compound, being an RGD-containing peptide, would likely influence cell adhesion to matrices containing its cognate integrin receptors.

Research using 3D bioprinted cancer cell migration and invasion models highlights the importance of 3D environments in mimicking physiological cell-cell and cell-ECM interactions, which are more relevant for studying cell migration and invasion compared to 2D systems biorxiv.org. Self-assembling peptides have been employed as scaffolds for cell adhesion, proliferation, and migration in 3D matrices, supporting the regeneration of various tissues 3dmatrix.com. While the specific effects of this compound in such 3D self-assembling peptide systems are not explicitly detailed in the provided results, RGD motifs are commonly incorporated into biomaterials to enhance cell interactions.

Regulation of Cellular Differentiation and Phenotype in Experimental Models

The extracellular matrix and the signals derived from it, including those mediated by integrins, play a significant role in regulating cellular differentiation and phenotype.

Role in Tissue Development and Regeneration Mechanisms in Research Contexts

Research into tissue development and regeneration often explores the use of bioactive peptides to modulate cellular behavior and enhance the regenerative process. Among the peptides investigated, sequences containing the arginine-glycine-aspartate (RGD) motif are prominent due to their critical role in cell adhesion through binding to integrin receptors found on the cell surface nih.govnih.gov. The peptide sequence this compound is one such sequence that has been explored in research contexts related to tissue regeneration and biomaterial interactions.

Studies investigating the mechanisms by which this compound influences tissue regeneration have focused on its ability to interact with cells and subsequently affect cellular functions crucial for repair and development. Research utilizing this compound, often incorporated into biomaterials like hydrogels, has demonstrated its capacity to influence cellular processes vital for wound healing and tissue regeneration. These processes include cell adhesion, proliferation, and the secretion of growth factors nih.gov.

A key mechanism identified in research involves the interaction of this compound, or the RGDSP motif contained within it, with integrin receptors, particularly integrin αv. This interaction can trigger intracellular signaling pathways that regulate cellular responses. One such pathway implicated is the PI3K/AKT axis. Activation of this pathway downstream of integrin binding has been shown to stimulate the secretion of various growth factors by cells, which are essential signaling molecules that orchestrate the complex process of tissue repair and regeneration.

Research findings indicate that this compound-functionalized hydrogels can significantly upregulate the expression levels of several critical growth factors in human amniotic mesenchymal stem cells (hAMSCs) in vitro. These growth factors include Epidermal Growth Factor (EGF), basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF), and Transforming Growth Factor-beta (TGF-β). The enhanced secretion of these factors contributes to improved wound healing outcomes observed in research, such as promoting wound re-epithelialization, stimulating angiogenesis (formation of new blood vessels), and facilitating epidermal maturation.

The specific sequence of this compound, including the amino acids flanking the core RGD motif, is thought to influence its binding affinity to particular integrin subtypes and subsequently modulate the downstream signaling events and cellular responses. Research in this area aims to understand how specific peptide sequences, like this compound, can be leveraged to design biomaterials that actively promote desired cellular behaviors for effective tissue regeneration.

The application of this compound in research often involves its incorporation into scaffolds or hydrogels designed for tissue engineering. This integration aims to provide a biomimetic environment that enhances cell attachment and supports regenerative processes by presenting the adhesive motif to interacting cells nih.gov.

Detailed research findings highlight the potential of this compound to act as a signaling molecule that, through integrin binding and subsequent pathway activation, enhances the production of growth factors vital for tissue repair. The table below summarizes the observed effects of this compound (or RGDmix containing RGDSP) on the expression of key growth factors in research studies using hAMSCs:

| Growth Factor | Effect on Expression (mRNA and Protein Levels) | Research Context | Source |

| EGF | Upregulated | hAMSCs on this compound-functionalized hydrogel | |

| bFGF | Upregulated | hAMSCs on this compound-functionalized hydrogel | |

| VEGF | Upregulated | hAMSCs on this compound-functionalized hydrogel | |

| TGF-β | Upregulated | hAMSCs on this compound-functionalized hydrogel |

These findings underscore the importance of this compound in research focused on developing strategies to enhance tissue regeneration by modulating the cellular microenvironment and promoting the release of essential growth factors.

Structure Activity Relationship Sar and Peptide Design Principles

Elucidating Key Amino Acid Residues for Integrin Binding and Selectivity in RGDSPASSKP

The RGD sequence itself is the primary determinant for binding to RGD-directed integrins. nih.gov This tripeptide sequence is recognized by nearly half of the over 20 known integrins. nih.gov The arginine (R) provides a positive charge, the aspartic acid (D) provides a negative charge, and the glycine (B1666218) (G) offers flexibility, allowing the RGD motif to adopt different conformations to fit into the binding pockets of various integrins. wikipedia.org

Research on other RGD-containing peptides and integrin-binding peptides has shown that modifications or substitutions in flanking sequences can significantly alter binding characteristics. For instance, cyclization of RGD peptides, often involving flanking residues or introduced linkers, can impose conformational constraints that increase binding affinity and selectivity for specific integrins like αvβ3, as seen with cyclic RGD peptides being significantly more potent than linear ones. wikipedia.orgmdpi.com The specific sequence and properties of the SPASSKP segment in this compound would influence its flexibility and how the RGD motif is presented to different integrin receptors, thereby affecting its binding profile compared to other RGD-containing peptides.

Rational Design and Engineering of this compound Analogs with Modified Biological Activities

Rational design principles are applied to engineer this compound analogs with improved or altered biological activities. frontiersin.org This involves making specific modifications to the amino acid sequence or structure based on the understanding of its SAR and the target integrin's binding site. The goal is to enhance desirable properties such as increased binding affinity, improved selectivity for a particular integrin subtype, enhanced stability against proteases, or modified cellular responses.

Strategies for designing this compound analogs can include:

Amino Acid Substitutions: Replacing specific amino acids within the RGD sequence or the flanking SPASSKP region with natural or unnatural amino acids to optimize interactions with the integrin binding site. For example, substituting residues in the SPASSKP sequence could alter the peptide's conformation or introduce new favorable interactions.

Cyclization: Introducing covalent linkages (e.g., disulfide bonds, lactam bridges) to cyclize the peptide. wikipedia.orgmdpi.com Cyclization restricts the peptide's flexibility, which can lead to increased affinity and selectivity for a specific integrin conformation. wikipedia.org While this compound is a linear peptide, cyclized analogs incorporating the RGD sequence and potentially parts of the SPASSKP sequence could be designed.

Peptidomimetics: Designing non-peptide molecules or modified peptides that mimic the key structural features of this compound responsible for integrin binding but with improved properties like increased stability and bioavailability. mdpi.comresearchgate.netnih.gov

Conjugation: Attaching this compound or its analogs to other molecules, such as nanoparticles or therapeutic agents, to facilitate targeted delivery to cells expressing specific integrins. researchgate.net

Rational design efforts for this compound analogs would be guided by experimental data on the binding of this compound to different integrins and insights gained from computational studies. By systematically modifying the peptide structure, researchers can create libraries of analogs and evaluate their activity to further refine the SAR and design more potent and selective molecules. nih.gov

Computational Approaches in this compound Peptide Engineering for Research

Computational methods play a significant role in the research and engineering of peptides like this compound by providing insights into their structure, dynamics, and interactions with target proteins. cecam.orgmdpi.comnih.gov These approaches can complement experimental studies and accelerate the design of novel peptide analogs.

Molecular Docking and Dynamics Simulations of this compound-Integrin Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a receptor (an integrin protein). nih.govnih.gov Docking algorithms explore various possible binding modes and score them based on predicted binding energy, providing insights into the key residues involved in the interaction.

Molecular dynamics (MD) simulations extend docking by simulating the movement and behavior of the peptide-integrin complex over time. nih.govfrontiersin.orgknu.edu.af MD simulations can capture the flexibility of both the peptide and the integrin, providing a more realistic picture of their interaction, including conformational changes upon binding and the stability of the complex. nih.gov

For this compound, molecular docking could be used to predict how the peptide binds to the RGD-binding site of different integrins, such as αvβ3 or α5β1. frontiersin.org MD simulations could then be employed to study the stability of these complexes, the dynamics of the RGD and SPASSKP segments when bound, and the role of specific amino acids in maintaining the interaction. nih.gov These simulations can help identify critical contact points and conformational changes that are important for binding and selectivity.

Data from molecular docking and MD simulations can provide valuable information for rational design, suggesting specific residues in this compound or the target integrin that could be targeted for modification to enhance or alter binding. nih.gov For example, simulations might reveal that certain residues in the SPASSKP sequence make favorable contacts with specific residues on the integrin surface, suggesting that modifications at these positions could improve binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. researchcommons.orgwikipedia.orgnih.gov QSAR models can be used to predict the activity of new, untested compounds based on their structural features. wikipedia.org

For this compound derivatives (analogs), QSAR modeling would involve:

Collecting Data: Gathering experimental data on the biological activity (e.g., integrin binding affinity, cell adhesion) of this compound and a series of its analogs.

Calculating Descriptors: Computing numerical descriptors that represent the structural, physicochemical, and electronic properties of each peptide in the dataset.

Developing a Model: Using statistical methods (e.g., regression analysis) to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govrjpbr.com

Validation and Prediction: Validating the model using a separate test set of peptides and then using the validated model to predict the activity of newly designed this compound derivatives. wikipedia.orgnih.gov

QSAR modeling can help identify which structural features of this compound and its analogs are most important for their activity. rjpbr.com This information can guide the synthesis of new derivatives with a higher probability of possessing desired properties, reducing the need for extensive experimental screening. nih.gov While the search results did not provide specific QSAR models developed solely for this compound, the principles of QSAR are broadly applicable to peptide series, including RGD-based peptides and their derivatives. wikipedia.org

Advanced Research Applications and Methodologies

RGDSPASSKP in Biomaterials and Tissue Engineering Research

This compound and peptides containing the RGD motif are frequently employed in biomaterials and tissue engineering to enhance the interaction between synthetic materials and biological systems. This is crucial for developing scaffolds and implants that can effectively support cell growth, tissue formation, and integration with host tissues.

Functionalization of Synthetic Scaffolds and Biocompatible Surfaces for Cell Interaction Studies

Functionalizing the surface of synthetic scaffolds and biocompatible materials with peptides like this compound is a common strategy to improve cell adhesion and modulate cellular behavior. The RGD motif within the peptide serves as a ligand for integrin receptors on the cell surface, promoting specific cell-material interactions. Studies have shown that RGD-functionalized scaffolds can enhance initial cell adhesion and increase cell numbers compared to non-functionalized controls. nih.gov For instance, RGD-functionalized polyurethane scaffolds demonstrated increased initial adhesion (1.5-fold to twofold) and a 3.4-fold increase in cell numbers compared to a 1.5-fold increase in non-functionalized controls in one study involving umbilical cord blood mesenchymal stem cells (UCB MSCs). nih.gov This functionalization can also influence cell infiltration into the scaffold structure, as observed with homogeneous cell infiltration into the core of PU-RGD scaffolds. nih.gov The incorporation of RGD domains into polymeric networks, such as hydrogels, aims to address challenges related to cell proliferation, adhesion, and viability. d-nb.info Achieving a stable linkage between the RGD peptide and the scaffold network is essential for successful functionalization. d-nb.info Functionalization with RGD-containing sequences has been shown to enhance cell adhesion, proliferation, and colonization on various materials, including titanium scaffolds. csic.es This enhancement in cell adhesion is associated with the interaction between the RGD motif and integrins. csic.es

Table 1: Effect of RGD Functionalization on Cell Adhesion and Proliferation

| Scaffold Type | Functionalization | Initial Cell Adhesion (Fold Increase vs Control) | Cell Number Increase (Fold Increase vs Control) |

| Polyurethane (PU) Scaffolds | RGD | 1.5-fold to 2-fold | 3.4-fold |

| Titanium (Ti) Scaffolds | RGD-ELR | Higher adhesion than non-functionalized | Enhanced proliferation |

Note: Data is representative based on findings from cited sources nih.govcsic.es. Specific values may vary depending on cell type, RGD concentration, and scaffold properties.

Design of Biomimetic Extracellular Matrix Constructs for In Vitro Research

This compound contributes to the design of biomimetic extracellular matrix (ECM) constructs, which are engineered environments that mimic the natural cellular surroundings to facilitate in vitro research. The ECM provides essential physical scaffolding and regulates biochemical and biomechanical processes critical for tissue morphogenesis, differentiation, and homeostasis. engitix.com By incorporating peptides containing the RGD motif, researchers can create synthetic matrices that present cell-adhesive cues similar to those found in native ECM proteins like fibronectin. tmc.edu These biomimetic constructs are essential for producing materials for tissue engineering applications, as they can modulate stem cell behavior, including proliferation and differentiation. nih.gov Decellularized ECM has been used to improve the biocompatibility of materials like poly-caprolactone (PCL) scaffolds, and incorporating components like RGD peptides aims to further enhance cell interactions within these constructs. frontiersin.org The design of hydrogels that combine biochemical cues, such as those provided by RGD, with appropriate structural and mechanical properties is a significant challenge in tissue engineering. mdpi.com Biomimetic scaffolds produced through techniques like 3D printing can incorporate such functionalization to promote cellular attachment and growth, mimicking the physical and mechanical properties of human tissues. mdpi.com

Evaluation in Animal Models of Tissue Integration and Regenerative Processes (non-clinical outcomes)

The evaluation of this compound-functionalized biomaterials extends to animal models to assess tissue integration and regenerative processes in a non-clinical setting. While the provided search results specifically mention RGD or RGD-containing sequences in the context of animal models for tissue engineering and regeneration, direct studies explicitly naming "this compound" in animal models for non-clinical outcomes were not prominently found. However, the principles of using RGD-functionalized scaffolds in animal models to study tissue integration and regeneration are well-established. scispace.com Studies in animal models, such as rats and sheep, are crucial for understanding the regenerative processes after transplantation of biomaterials and the role of the immune response in integration. gu.se Large animal models, including pigs, sheep, and dogs, are used to evaluate bone tissue engineering strategies, focusing on outcomes like bone regeneration, vascularization, and biomechanical restoration. nih.gov Animal experiments using mesenchymal stem cells integrated with various scaffolds have shown promising outcomes in bone repair. frontiersin.org The use of animal models allows for the assessment of cell behavior within a complex in vivo environment, which cannot be fully replicated in vitro. frontiersin.org While challenges such as scaffold optimization and vascularization enhancement exist, preclinical studies in animal models provide valuable insights into the potential of these engineered constructs for tissue regeneration. nih.gov

This compound as a Tool in Molecular and Cell Biology Investigations

Beyond biomaterial applications, this compound serves as a valuable tool in molecular and cell biology research, particularly for studying molecular recognition and cellular signaling.

Affinity Chromatography and Ligand Affinity Selection for Aptamer and Protein Discovery

Peptides containing the RGD motif, including sequences like this compound, can be utilized in affinity chromatography and ligand affinity selection techniques. Affinity chromatography is a method used for separating biomolecules based on their specific binding interactions with a ligand immobilized on a solid support. aptamergroup.com In the context of this compound, an affinity column immobilizing this peptide can be used to select molecules that specifically bind to the this compound sequence. One study mentioned the use of an affinity column immobilizing the decapeptide H2N-RGDSPASSKP-CO2H to select RGD-binding aptamers from a pool of single-strand DNA. researchgate.net Aptamers are single-stranded nucleic acids that can bind specifically to target molecules, including proteins and peptides. scienceopen.com Aptamer-based affinity chromatography is an emerging route for protein purification, offering high specificity and stability. nih.gov The principle involves immobilizing an aptamer (or in this case, potentially using the peptide as a ligand to select aptamers or other binding molecules) on a resin to capture the target molecule from a mixture. aptamergroup.combiorxiv.org The reversible binding between the ligand and the target is essential for successful elution and purification. aptamergroup.com This methodology can be applied in the discovery of new aptamers or for isolating proteins that interact with the this compound sequence, providing insights into molecular recognition events.

Probes for Studying Integrin-Mediated Signaling and Cell-Cell Interactions

This compound can function as a probe for investigating integrin-mediated signaling and cell-cell interactions. Integrins are cell surface receptors that mediate communication between cells and their extracellular environment. mdpi.comthermofisher.com They bind to specific motifs in ECM proteins, with the RGD sequence being a primary recognition site for a subfamily of integrins. mdpi.com By using this compound as a probe, researchers can study how the interaction of this peptide with integrins on the cell surface triggers downstream signaling pathways. Integrin binding to ligands like RGD can activate intracellular signaling cascades, including those involving focal adhesion kinase (FAK) and other kinases, influencing cellular behaviors such as adhesion, migration, survival, and proliferation. thermofisher.combiorxiv.org Integrins also play a role in cell-cell interactions by binding to adhesion molecules on other cells. biorxiv.org The interaction between Thy-1 and αvβ3 integrin, for instance, is dependent on an RLD tripeptide, a structural analog of RGD, and mediates cell-cell interactions in various contexts, including between endothelial cells and cancer cells or immune cells. frontiersin.org While this compound specifically contains the RGD motif, it can be used to explore how the presentation of this motif within a longer peptide sequence affects integrin binding specificity and the subsequent activation of signaling pathways and modulation of cell-cell interactions. Integrins act as biomechanical sensors, responding to the properties of the ECM and influencing cell behavior through integrin clustering and focal adhesion formation. researchgate.net Using this compound as a probe can help elucidate how specific peptide-integrin interactions contribute to these mechanotransduction processes and downstream cellular responses.

Applications in Proteomics and Peptidomics Research Methodologies (e.g., spike-in experiments, LC-MS evaluation)

Information specifically detailing the use of the this compound peptide in proteomics and peptidomics research methodologies, such as spike-in experiments or evaluation by LC-MS, was not found within the provided search results. While the search results included general information on proteomics and peptidomics techniques, including the use of LC-MS and spike-in experiments for evaluating data analysis workflows and identifying differentially abundant peptides, they did not provide specific instances or research findings related to the application of this compound in these contexts. google.commedchemexpress.comadvancedchemtech.comelabscience.com

Integration into Phage Display Libraries for Functional Peptide Screening

This compound has been integrated into phage display libraries as part of strategies for functional peptide screening. Phage display is a powerful technique used to identify peptides that bind to specific targets by displaying a library of peptides on the surface of bacteriophages. nih.govnih.gov In one instance, the peptide this compound was utilized in a phage display screening strategy in research related to Pasteurella multocida. This indicates its application in identifying or studying interactions relevant to the function being investigated through the phage display approach.

This compound in Targeted Delivery Research Modalities (excluding therapeutic drug delivery)

The inherent RGD sequence within this compound suggests potential for targeted interactions with cells expressing integrin receptors. Research modalities exploring targeted delivery, excluding therapeutic applications, can leverage such peptides for studying cell interactions and enhancing targeting of research tools.

Conjugation to Nanoparticles and Other Carriers for Targeted Cell Interaction Studies

This compound contains the RGD sequence, which is known to interact with integrins, particularly α5β1 integrins. google.com Peptide sequences containing the RGD motif, including this compound, have been identified as suitable for biofunctionalized surfaces, such as those used in medical implants, to promote interaction with tissue integrins. google.com This highlights the peptide's potential for use in research involving targeted cell adhesion and interaction studies on material surfaces. Additionally, this compound has been used to investigate its effect on cell adhesion, specifically in studies examining the adhesion of Hemophilus somnus to bovine brain endothelial cells, where it was noted to block β2-integrin-binding sites. While the provided search results discuss the conjugation of RGD peptides and other ligands to nanoparticles and carriers for targeted delivery research, specific information on the conjugation of this compound itself to nanoparticles or other carriers for targeted cell interaction studies (excluding therapeutic drug delivery) was limited to its use on biofunctionalized surfaces and in cell adhesion assays.

Enhancing Cell-Specific Targeting in Research Probes and Imaging Agents

Information specifically detailing the use of this compound to enhance cell-specific targeting in research probes and imaging agents was not found within the provided search results. While the search results included discussions on the development and application of peptide-based imaging agents and targeted probes that utilize targeting ligands for cell specificity, they did not provide specific instances or research findings related to the application of this compound in this context.

Theoretical and Predictive Modeling of this compound Interactions and Cellular Responses

Theoretical and predictive modeling approaches are valuable tools for understanding peptide-protein interactions and predicting cellular responses.

Development of Predictive Models for Peptide-Protein Binding

Information specifically detailing the development of predictive models for peptide-protein binding that have utilized this compound as a subject of study was not found within the provided search results. While the search results included general information on theoretical and predictive modeling techniques for peptide-protein binding, including methods like molecular docking, molecular dynamics simulations, and machine learning approaches, they did not provide specific instances or research findings related to the application of these methods to this compound.

Simulation of Cellular Responses to this compound-Functionalized Environments

The peptide sequence this compound is an isoform of the well-studied RGD motif, which is recognized by integrin receptors on the surface of various cell types. nih.govresearchgate.net Functionalizing biomaterial surfaces with this compound is a strategy employed to enhance and direct specific cellular interactions, crucial for applications in tissue engineering, regenerative medicine, and the development of biocompatible implants. nih.govd-nb.infofrontiersin.org Understanding the complex interplay between cells and this compound-functionalized environments is essential for designing materials with desired biological outcomes. While experimental methods provide valuable insights into cellular behavior on such surfaces, computational simulations offer a complementary approach to investigate the underlying mechanisms at various scales.

Cellular responses to this compound-functionalized environments encompass a range of behaviors mediated by integrin binding. These include initial cell adhesion, subsequent cell spreading, cytoskeletal reorganization, and dynamic processes like cell migration and differentiation. nih.govresearchgate.netnih.gov The presentation of the this compound motif on the surface, including its density, spatial arrangement, and the properties of the underlying material, significantly influences these cellular outcomes. nih.govnih.gov

Research findings indicate that this compound, like other RGD sequences, can promote cell attachment and influence cell morphology and movement. Studies involving this compound and related RGD peptides on various substrates highlight their role in mediating cell adhesion and migration. nih.govmcmaster.caarvojournals.org For instance, investigations into the effects of RGD peptides, including this compound, on cell adhesion strength, spreading, and migration underscore the importance of how these peptides are presented on a surface. nih.govnih.gov

The application of computational simulations provides a powerful tool to complement experimental observations and gain deeper mechanistic understanding of cellular interactions with this compound-functionalized surfaces. Molecular dynamics (MD) simulations, for example, can be used to model the interactions between the this compound peptide and cell membrane components, such as integrin receptors and lipid bilayers, at an atomistic level. nih.govmdpi.com These simulations can reveal details about peptide conformation, binding affinity, and the initial events of receptor engagement, which are critical for initiating downstream cellular signaling. nih.govmdpi.com

Beyond the molecular scale, simulations can also address cellular-level responses. Agent-based models and other simulation frameworks can be developed to simulate the collective behavior of cells interacting with a functionalized surface. plos.orgarxiv.orgarxiv.org These models can incorporate factors such as integrin-ligand binding kinetics, cell-cell interactions, and mechanical forces to simulate processes like cell spreading dynamics, migration patterns, and the formation of focal adhesions on this compound-modified substrates.

While specific detailed data tables from simulations focused solely on cellular responses to this compound-functionalized environments are not extensively represented in readily available search results, experimental studies provide foundational data on the effects of this compound and similar RGD peptides on cell behavior. These experimental findings serve as crucial validation data for the development and refinement of computational models aimed at simulating these complex interactions.

The table below summarizes key types of cellular responses that are studied in the context of this compound or related RGD peptide functionalization, highlighting the areas where simulations can provide valuable insights into the underlying biological and physical processes.

| Cellular Response | Relevance to this compound/RGD Functionalization | Potential Simulation Insights | Source(s) |

| Cell Adhesion | This compound promotes cell attachment by binding to integrins. nih.govresearchgate.net | Modeling integrin-peptide binding kinetics, adhesion strength under force. | nih.govresearchgate.netnih.govmdpi.com |

| Cell Spreading | Influenced by RGD presentation; involves cytoskeletal changes. nih.govnih.gov | Simulating membrane dynamics, actin cytoskeleton remodeling, and focal adhesion formation. | nih.govnih.gov |

| Cell Migration | This compound can influence directed cell movement. nih.govmcmaster.caarvojournals.org | Modeling cell motility, response to peptide gradients, and interaction with surface features. | nih.govnih.govmcmaster.caarvojournals.orgmdpi.com |

| Cell Proliferation | Can be supported by RGD functionalization in specific contexts. researchgate.netnih.govarvojournals.org | Investigating how adhesion signaling pathways influence cell cycle progression. | researchgate.netnih.govarvojournals.org |

| Cell Differentiation | Material properties and RGD can influence differentiation fate. nih.govresearchgate.net | Simulating the impact of mechanical cues and adhesion signaling on differentiation pathways. | nih.govresearchgate.net |

Simulations, ranging from molecular to cellular scales, are increasingly valuable tools for dissecting the intricate interactions between cells and this compound-functionalized surfaces. They offer the potential to predict cellular behavior, optimize biomaterial design by exploring different peptide presentation strategies, and reduce the need for extensive experimental screening. As computational power and modeling techniques advance, the role of simulation in understanding and predicting cellular responses to specific peptide sequences like this compound in complex biomaterial environments is expected to grow.

Future Directions and Emerging Research Avenues

Integration with Multi-omics Data for Comprehensive Pathway Analysis in RGDSPASSKP Research

The advent of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine biological systems with unprecedented detail. This integrated approach allows researchers to move beyond single-layer analyses to understand the complex interplay of biological molecules and pathways bmbreports.orgmdpi.combiocommons.org.au. Applying multi-omics analysis to this compound research holds significant potential for elucidating the comprehensive cellular responses triggered by this peptide.

Future studies could involve exposing cells or tissues to this compound and subsequently performing multi-omics profiling to capture the global molecular changes. Transcriptomic analysis could reveal alterations in gene expression patterns, indicating which signaling pathways are activated or repressed in response to the peptide. Proteomics could identify changes in protein abundance and post-translational modifications, providing insights into the functional effectors of this compound signaling. Metabolomics could shed light on metabolic shifts occurring in cells interacting with the peptide.

Integrating these diverse datasets through bioinformatics approaches can help construct detailed molecular networks, identifying key regulatory nodes and pathways influenced by this compound. This could be particularly valuable in understanding its interactions with integrin receptors, such as α5β1, which have been suggested as targets for this compound scispace.com. For instance, multi-omics could reveal how this compound binding to specific integrins translates into downstream signaling cascades affecting cell adhesion, migration, or differentiation. Studies in other areas, such as cancer metastasis and inflammatory responses, have successfully utilized multi-omics to uncover complex mechanisms and identify potential biomarkers hi-stem.deprinceton.edunki.nlnih.govnih.gov. Applying similar strategies to this compound research could uncover novel roles and interaction partners, providing a more holistic understanding of its biological activities.

While specific multi-omics datasets for this compound were not available in the search results, the general application of these technologies in biological research underscores their potential for future investigations into this peptide.

Development of Advanced In Vitro Organ-on-Chip and Microphysiological Models Incorporating this compound

Traditional in vitro cell culture models often lack the physiological complexity of native tissues and organs, limiting their ability to fully recapitulate in vivo responses microfluidics-innovation-center.com. Organ-on-chip (OOC) and microphysiological systems (MPS) represent a significant advancement by creating microfluidic devices that mimic the structural and functional aspects of human organs mdpi.comemulatebio.comnih.gov. These platforms incorporate multiple cell types, tissue-tissue interfaces, and dynamic fluid flow, providing a more physiologically relevant environment for research mdpi.com.

Future research directions for this compound include integrating this peptide into the matrices or perfusate of OOC and MPS models. Given this compound's potential involvement in cell adhesion and migration, incorporating it into tissue-specific OOC models could provide valuable insights into its effects in a more realistic context. For example, a gut-on-chip model could be used to study how this compound influences intestinal epithelial cell behavior or interactions with the gut microenvironment. A tumor-on-chip model could investigate its role in cancer cell invasion or interaction with stromal components, mimicking aspects of the tumor microenvironment relevant to metastasis hi-stem.deprinceton.edu.

These advanced in vitro models allow for real-time monitoring of cellular responses, high-resolution imaging, and the analysis of biochemical activities within a controlled microenvironment mdpi.comnih.gov. Incorporating this compound into such systems could facilitate detailed studies of its impact on cell morphology, migration patterns, barrier function, and signaling events in a context that more closely resembles the in vivo situation compared to standard 2D culture. The development of multi-organ-on-chip systems could further enable the study of systemic effects or interactions between different tissues in response to this compound emulatebio.com. While the search results mentioned the use of RGD sequences in hydrogels for organoid culture google.com and the application of Lab Chip technology in conjunction with this compound sequences scispace.com, specific detailed research findings on this compound within complex OOC or MPS models were not extensively available, highlighting this as a key area for future exploration.

Novel Conjugation Strategies for Enhanced this compound Research Probe Functionality

Chemical conjugation techniques are essential for modifying peptides to enhance their stability, targeting capabilities, or to attach labels or functional molecules for research purposes nih.govresearchgate.net. Developing novel and efficient conjugation strategies for this compound can significantly enhance its utility as a research probe or a component in advanced biomaterials.

Current peptide conjugation methods often utilize reactions with specific amino acid residues like lysine (B10760008) or cysteine, or employ click chemistry for more specific and efficient coupling researchgate.netinvivogen.com. Future research could focus on developing site-specific conjugation methods for this compound to ensure that its functional domains, particularly the RGD motif important for integrin binding, remain accessible and active after modification. This could involve incorporating non-canonical amino acids at specific positions within the peptide sequence to serve as unique attachment points for various payloads.

Examples of enhanced functionality through conjugation could include attaching fluorescent probes for tracking this compound localization and dynamics in live cells or tissues, conjugating nanoparticles for targeted delivery studies, or immobilizing this compound onto biomaterial surfaces with controlled orientation and density to study cell-material interactions scispace.commdpi.com. Research into conjugating peptides to mesoporous silica (B1680970) nanoparticles using diazirine-based linkers has shown the feasibility of different attachment strategies to control efficiency mdpi.com. Applying similar systematic approaches to this compound could lead to optimized methods for its incorporation into various research platforms. Developing conjugation strategies that allow for controlled release of attached molecules in response to specific stimuli (e.g., enzymes, pH changes) could also open avenues for studying the effects of this compound in a temporally and spatially controlled manner. The exploration of novel linkers and reaction chemistries will be crucial in advancing the functional capabilities of this compound as a research tool.

Exploration of this compound's Role in Specific Physiological and Pathological Research Contexts (e.g., inflammatory responses, cancer metastasis models)

While this compound has been mentioned in the context of inflammatory responses and its sequence is relevant to cell adhesion processes implicated in cancer metastasis, a detailed understanding of its specific roles in these complex physiological and pathological settings is an important area for future research scispace.commcmaster.ca.

In the context of inflammatory responses, future studies could investigate how this compound influences the behavior of immune cells, endothelial cells, and other cell types involved in inflammation. This could include examining its effects on leukocyte adhesion and transmigration, cytokine and chemokine production, and the resolution of inflammation nki.nlnih.gov. Given the mention of this compound in a lens epithelial cell migrational model related to inflammatory response mcmaster.ca, further research could delve into its specific mechanisms in ocular inflammation or other tissue-specific inflammatory conditions.

Regarding cancer metastasis, future research could explore this compound's potential impact on various steps of the metastatic cascade, including cancer cell detachment from the primary tumor, invasion of surrounding tissues, intravasation into the bloodstream or lymphatic system, survival in circulation, extravasation at distant sites, and formation of new metastatic colonies hi-stem.deprinceton.edunih.gov. Studies could utilize in vitro invasion and migration assays, as well as in vivo metastasis models (e.g., genetically engineered mouse models or xenograft models) hi-stem.denih.govnih.gov, to determine if this compound promotes or inhibits these processes. Investigating its interactions with integrins expressed by cancer cells and cells in the tumor microenvironment is crucial nih.gov. The role of the tumor microenvironment, including inflammatory cells and stromal components, in metastasis is well-established princeton.edunki.nl, suggesting that this compound's influence on these interactions warrants further study.

Future research should aim to delineate the precise molecular mechanisms by which this compound exerts its effects in these contexts, potentially identifying specific cell types, signaling pathways, and downstream targets. This could involve a combination of targeted biochemical experiments, cell biology techniques, and the application of advanced models discussed in the preceding sections.

Q & A

Q. What is the molecular structure of RGDSPASSKP, and how does it influence its biological function?

this compound is a decapeptide (10-amino-acid sequence: Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro) with a molecular formula of C₄₀H₆₈N₁₄O₁₆. Its structure includes the canonical RGD motif (Arg-Gly-Asp), which is critical for binding integrin receptors involved in cell adhesion. The additional residues (SPASSKP) modulate specificity and stability, potentially enhancing its inhibitory effect on fibronectin-mediated fibroblast adhesion . Methodologically, structural analysis employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity and folding patterns.

Q. What are standard assays for evaluating the bioactivity of this compound in vitro?

Common assays include:

- Cell adhesion assays : Measure inhibition of fibroblast adhesion to fibronectin-coated plates using fluorescence or colorimetric readouts.

- Integrin-binding assays : Surface plasmon resonance (SPR) or ELISA to quantify binding affinity to α5β1 or αvβ3 integrins.

- Dose-response studies : IC₅₀ calculations to determine potency. Ensure controls (e.g., scrambled peptide) are included to validate specificity .

| Assay Type | Purpose | Key Metrics |

|---|---|---|

| Cell adhesion | Inhibitory efficacy | % adhesion reduction vs. control |

| Integrin binding | Binding affinity | KD values (nM) |

| Cytotoxicity screening | Safety profile | IC₅₀ (µM) in viability assays |

Q. How is this compound synthesized and characterized in laboratory settings?

Synthesis typically uses solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purification via reversed-phase HPLC (≥95% purity) and characterization by MS and amino acid analysis are critical. Stability studies (e.g., in serum-containing media) assess degradation kinetics, which informs dosing regimens for in vivo applications .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on this compound’s efficacy across different cell lines?

Contradictions may arise from variations in integrin expression (e.g., α5β1 vs. αvβ3 dominance) or experimental conditions (e.g., fibronectin concentration). To address this:

- Standardize protocols : Use identical cell passage numbers, coating densities, and serum-free conditions.

- Profile integrin expression : Flow cytometry or qPCR to correlate efficacy with receptor levels.

- Leverage orthogonal assays : Combine adhesion assays with SPR to dissect binding vs. functional inhibition .

Q. What methodologies are suitable for studying this compound’s interaction with integrins at the atomic level?

Advanced techniques include:

- X-ray crystallography : Resolve 3D structures of this compound-integrin complexes.

- Molecular dynamics (MD) simulations : Model binding kinetics and conformational changes.

- Alanine scanning mutagenesis : Identify critical residues in the peptide for integrin engagement. Pair these with functional assays to validate computational predictions .

Q. How can researchers address data saturation in qualitative studies on this compound’s therapeutic potential?

In studies exploring mechanisms (e.g., transcriptomic changes post-treatment), ensure:

- Triangulation : Combine RNA-seq, proteomics, and phospho-kinase arrays.

- Power analysis : Predefine sample sizes to detect meaningful effect sizes.

- Negative controls : Include non-RGD peptides to isolate sequence-specific effects .

Q. What strategies mitigate bias in preclinical studies evaluating this compound’s anti-fibrotic effects?

- Blinded analysis : Separate personnel for dosing, data collection, and interpretation.

- Reproducibility checks : Replicate findings in ≥2 independent labs.

- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce selective reporting .

Methodological Considerations

Q. How to formulate a research question investigating this compound’s role in fibrosis vs. cancer metastasis?

- Narrow the scope : “Does this compound inhibit TGF-β1-induced fibroblast-to-myofibroblast transition via α5β1 integrin blockade?”

- Gap analysis : Cite literature showing RGD peptides’ dual roles in fibrosis and metastasis, then specify unexplored pathways (e.g., SMAD vs. MAPK signaling) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Q. How to ensure ethical compliance in studies involving this compound administration in animal models?

- IACUC approval : Submit detailed protocols for animal welfare review.

- 3Rs principle : Minimize animal numbers, refine procedures (e.g., non-invasive imaging), and replace with in vitro models where feasible .

Data Management & Reporting

Q. What tools facilitate reproducible storage of this compound research data?

Q. How to structure a research paper on this compound for high-impact journals?

Follow the IMRaD framework:

- Introduction : Link this compound’s mechanism to unmet needs (e.g., fibrosis therapies).

- Methods : Detail synthesis, assays, and statistical rigor.

- Results : Use tables/figures to highlight key findings (e.g., dose-response curves).

- Discussion : Contrast results with existing RGD peptides and propose translational steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.